(E)-but-2-enedioic acid;N,6-dimethylhept-5-en-2-amine
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Overview
Description
Isometheptene Maleate: is a sympathomimetic amine used primarily for its vasoconstrictive properties. It is commonly employed in the treatment of migraines and tension headaches due to its ability to constrict blood vessels, thereby alleviating pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Isometheptene Maleate is synthesized through a series of chemical reactions involving the starting material N,6-Dimethylhept-5-en-2-amine. The synthesis typically involves the following steps:
Alkylation: The starting material undergoes alkylation to introduce the isobutenyl group.
Oxidation: The isobutenyl group is oxidized using specific reagents to achieve the desired structure.
Industrial Production Methods: : Industrial production of Isometheptene Maleate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Isometheptene Maleate can undergo oxidation reactions, particularly at the isobutenyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substitution reactions can occur, especially involving the amine group
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and alkylating agents are commonly employed
Major Products: : The major products formed from these reactions include various derivatives of Isometheptene Maleate, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: : Isometheptene Maleate is used as a model compound in studies involving sympathomimetic amines and their interactions with adrenergic receptors .
Biology: : In biological research, Isometheptene Maleate is used to study the effects of vasoconstriction on different tissues and organs .
Medicine: : Medically, Isometheptene Maleate is primarily used in the treatment of acute migraine attacks and tension headaches. It is often combined with other analgesics to enhance its therapeutic effects .
Industry: : In the pharmaceutical industry, Isometheptene Maleate is used in the formulation of combination drugs for headache relief .
Mechanism of Action
Isometheptene Maleate exerts its effects through activation of the sympathetic nervous system. It interacts with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction. This process involves a signal transduction cascade that increases intracellular calcium levels, ultimately resulting in muscle contraction and narrowing of blood vessels .
Comparison with Similar Compounds
Similar Compounds
Heptaminol: Another sympathomimetic amine with vasoconstrictive properties.
Methylhexanamine: Known for its stimulant effects and vasoconstrictive properties.
Tuaminoheptane: Used as a nasal decongestant due to its vasoconstrictive effects.
Uniqueness: : Isometheptene Maleate is unique in its specific application for migraine and tension headache relief. Its combination with other analgesics enhances its efficacy, making it a preferred choice in certain therapeutic contexts .
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,6-dimethylhept-5-en-2-amine |
InChI |
InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
RNTSDCLIDWKCPL-WLHGVMLRSA-N |
Isomeric SMILES |
CC(CCC=C(C)C)NC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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